

1-Cyanoacetyl-3,5-dimethylpyrazole physical properties

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Compound of Interest

Compound Name: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

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An In-depth Technical Guide to the Physicochemical Properties of 1-Cyanoacetyl-3,5-dimethylpyrazole

Introduction

1-Cyanoacetyl-3,5-dimethylpyrazole, a key reagent in modern synthetic chemistry, serves as a highly effective and versatile building block, particularly in the development of novel heterocyclic compounds for the pharmaceutical and agrochemical industries.[1][2][3] With the molecular formula $C_8H_9N_3O$ and a molecular weight of 163.18 g/mol, this compound has established itself as a superior cyanoacetylating agent.[4][5] It offers significant advantages over traditional reagents like ethyl cyanoacetate and cyanoacetyl chloride, including greater stability, convenience, and efficiency, often resulting in higher yields and simplified product purification.[6][7]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core physical and spectral properties of 1-Cyanoacetyl-3,5-dimethylpyrazole. As a Senior Application Scientist, the objective is not merely to present data, but to illuminate the causality behind experimental choices and the practical implications of these properties in a research and development setting. Understanding these fundamental characteristics is paramount for optimizing reaction conditions, ensuring purity, and successfully utilizing this reagent to its full potential.

Core Physicochemical Properties

A precise understanding of a reagent's physical properties is the foundation of its effective application in synthesis. These characteristics govern its behavior in different solvents and thermal conditions, and are the primary indicators of its identity and purity.

Molecular Identity and Macroscopic Properties

The compound is registered under CAS Number 36140-83-7.^{[4][8]} It typically presents as a white to cream crystalline powder.^[9] Its fundamental properties are summarized below.

Property	Value	Source(s)
CAS Number	36140-83-7	^{[4][8][9]}
Molecular Formula	C ₈ H ₉ N ₃ O	^{[4][5][9]}
Molecular Weight	163.18 g/mol	^{[4][5][8]}
Appearance	White to cream crystalline powder	^[9]
Melting Point	116-122 °C	^{[3][4][8]}
Boiling Point	331.4 ± 44.0 °C (Predicted)	^[8]
Density	1.16 ± 0.1 g/cm ³ (Predicted)	^[8]
IUPAC Name	3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile	^{[2][9]}

The melting point is a critical parameter for quality control. A sharp melting range within the cited values (e.g., 118-122 °C) is a strong indicator of high purity. A broad or depressed melting range would suggest the presence of impurities. The provided boiling point and density are predicted values and should be treated with caution, as experimental determination may be complicated by potential thermal decomposition at elevated temperatures.

One of the most significant practical properties of this reagent is related to its solubility profile during a reaction. While the reagent itself is soluble in common organic solvents used for synthesis, the 3,5-dimethylpyrazole byproduct generated after cyanoacetylation is highly

soluble.^{[6][7]} This differential solubility is a key advantage, as it allows for the straightforward isolation of the desired N-cyanoacetylated product, which often precipitates or can be crystallized from the reaction medium, simplifying purification immensely.^{[6][7]}

The molecular structure of 1-Cyanoacetyl-3,5-dimethylpyrazole is depicted below.

Caption: Molecular structure of 1-Cyanoacetyl-3,5-dimethylpyrazole.

Spectroscopic Profile: A Molecular Fingerprint

Spectroscopic analysis is indispensable for the unambiguous confirmation of molecular structure and is a cornerstone of quality assurance for any chemical reagent.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in the molecule. For 1-Cyanoacetyl-3,5-dimethylpyrazole, the spectrum is characterized by several key absorption bands. The presence of a sharp, strong band around 2250 cm^{-1} is indicative of the nitrile ($\text{C}\equiv\text{N}$) stretching vibration. A strong absorption in the region of $1700\text{--}1750\text{ cm}^{-1}$ corresponds to the carbonyl ($\text{C}=\text{O}$) group of the acetyl moiety. Additional bands corresponding to C-H, C-N, and C=C bonds of the pyrazole ring and methyl groups will also be present, providing a complete fingerprint of the molecule.^{[10][11]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- ^1H NMR: The proton NMR spectrum is a definitive tool for structural verification.^[12] The expected signals for 1-Cyanoacetyl-3,5-dimethylpyrazole would include:
 - Two distinct singlets in the aromatic region (around 6.0 ppm), one for the lone proton on the pyrazole ring.
 - A singlet for the methylene protons (CH_2) adjacent to the carbonyl and cyano groups.
 - Two separate singlets for the two methyl (CH_3) groups attached to the pyrazole ring, which may have slightly different chemical shifts due to their electronic environment.

- ^{13}C NMR: The carbon NMR spectrum complements the ^1H NMR data, confirming the carbon skeleton.^[13] Key signals would include resonances for the two methyl carbons, the carbons of the pyrazole ring, the methylene carbon, the carbonyl carbon, and the nitrile carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a prominent molecular ion peak (M^+) or a pseudomolecular ion peak ($[\text{M}+\text{H}]^+$) corresponding to the molecular weight of 163.18 g/mol. Analysis of the fragmentation pattern can further corroborate the proposed structure.

Solid-State Characterization: The Importance of Crystal Structure

While a specific, publicly available crystal structure for 1-Cyanoacetyl-3,5-dimethylpyrazole was not identified in the literature reviewed, understanding the principles of solid-state characterization is vital for drug development professionals. X-ray crystallography provides the definitive three-dimensional arrangement of atoms in a crystalline solid.^[14] This knowledge is crucial for understanding structure-activity relationships (SAR), identifying potential polymorphs (different crystal forms of the same compound), and predicting intermolecular interactions that govern properties like solubility and stability.^{[14][15]} Pyrazole derivatives are known to form diverse crystal packing arrangements, often stabilized by hydrogen bonds.^{[14][16]}

Generalized Protocol for Single-Crystal X-ray Diffraction

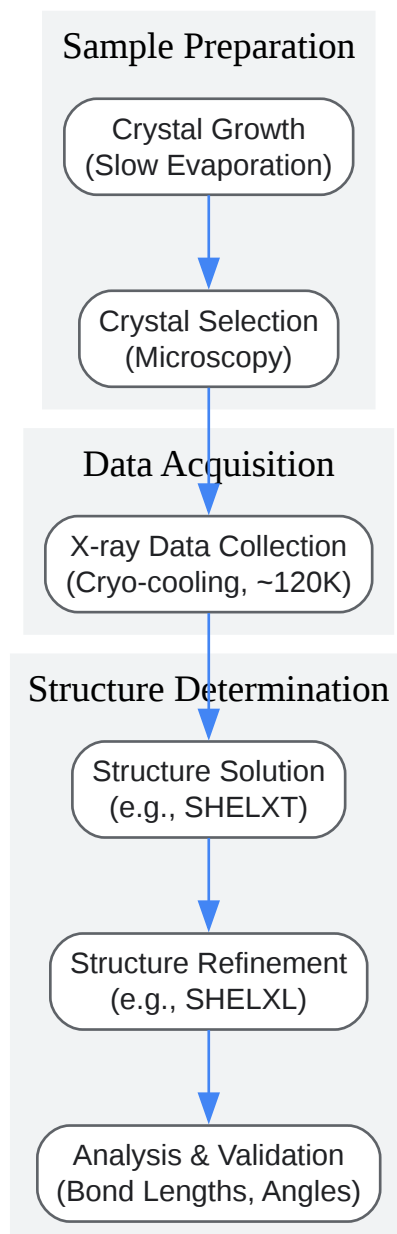
The determination of a crystal structure for a novel pyrazole derivative follows a well-established workflow. The causality is clear: each step is designed to obtain high-quality diffraction data that can be mathematically transformed into a precise 3D model of the molecule.

Step-by-Step Methodology:

- Crystal Growth & Selection:
 - Action: Grow suitable single crystals of the compound, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling.

- Rationale: A high-quality, single crystal without significant defects is required to produce a clean diffraction pattern.
- Execution: Select a well-formed crystal under a polarizing microscope and mount it on a goniometer head.[\[14\]](#)
- Data Collection:
 - Action: Place the mounted crystal in a diffractometer and cool it in a stream of cold nitrogen (typically 100-170 K).[\[14\]](#)[\[17\]](#)
 - Rationale: Cooling minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise final structure.
 - Execution: Expose the crystal to a monochromatic X-ray beam (e.g., Mo K α or Cu K α radiation) and collect a series of diffraction images as the crystal is rotated.[\[14\]](#)
- Structure Solution and Refinement:
 - Action: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods (e.g., with software like SHELXT).[\[17\]](#)
 - Rationale: The "phase problem" is solved in this step, providing an initial electron density map and a preliminary model of the molecular structure.
 - Execution: Refine the atomic positions and thermal parameters against the experimental data using least-squares methods (e.g., with SHELXL) until the calculated and observed diffraction patterns match closely.[\[17\]](#)
- Data Analysis and Visualization:
 - Action: Analyze the final refined structure to determine precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonds, π - π stacking).
 - Rationale: This final model provides deep insight into the molecule's conformation and how it interacts with its neighbors in the solid state.

- Execution: Visualize the structure using software to create diagrams of the molecule and its packing in the crystal lattice.



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Caption: A generalized workflow for single-crystal X-ray crystallography.

Conclusion

1-Cyanoacetyl-3,5-dimethylpyrazole is a reagent of significant value in synthetic and medicinal chemistry. Its well-defined physical properties—a distinct melting point, characteristic spectroscopic fingerprint, and advantageous solubility profile—make it a reliable and efficient tool for the synthesis of complex heterocyclic systems. A thorough understanding and application of the analytical techniques described in this guide are essential for any scientist seeking to verify the quality of this starting material and leverage its unique reactivity in their research endeavors. The principles of characterization outlined herein form a self-validating system that ensures the integrity and reproducibility of experimental outcomes, which is the ultimate goal in any scientific or drug development setting.

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